molecular formula C8H13AsBiNO5 B10762688 Glicobiarsol

Glicobiarsol

Cat. No.: B10762688
M. Wt: 487.09 g/mol
InChI Key: HDWGKSHYXPTCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glicobiarsol (C₈H₉AsNO₅·BiO) is a bismuth-containing antiprotozoal agent with a complex molecular structure, combining glycoloylarsanilato and bismuth oxo groups . It is regulated by the U.S. FDA under the Unique Ingredient Identifier E3U8347QWJ and classified under the WHO Anatomical Therapeutic Chemical (ATC) system . Its primary mechanism involves the inhibition of protozoan enzymes through arsenic and bismuth coordination, disrupting metabolic pathways in parasites like Entamoeba histolytica. Analytical methods for its quantification include complexometric titration with disodium edetate, ensuring precise quality control in pharmaceutical formulations .

Properties

Molecular Formula

C8H13AsBiNO5

Molecular Weight

487.09 g/mol

IUPAC Name

bismuthane;[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid

InChI

InChI=1S/C8H10AsNO5.Bi.3H/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;;;

InChI Key

HDWGKSHYXPTCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O.[BiH3]

Origin of Product

United States

Preparation Methods

The synthesis of Glicobiarsol involves the reaction of 4-aminophenylarsenoxide with bismuth nitrate in the presence of acetic acid. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve additional purification steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Glicobiarsol undergoes several types of chemical reactions, including:

    Oxidation: The arsenic component can be oxidized to form arsenic acid derivatives.

    Reduction: The compound can be reduced to form arsenic trioxide derivatives.

    Substitution: The phenyl group can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Glicobiarsol involves the inhibition of protozoal enzymes, leading to the disruption of essential metabolic processes within the parasite. The compound targets specific enzymes involved in the synthesis of nucleic acids and proteins, ultimately leading to the death of the protozoal cells . The molecular pathways involved in this process are still under investigation, but it is believed that the arsenic and bismuth components play a crucial role in the compound’s efficacy.

Comparison with Similar Compounds

Halofuginone (C₁₆H₁₇BrClN₃O₃)

Structural Differences :

  • Halofuginone is a halogenated quinazolinone alkaloid with bromine and chlorine substituents, contrasting with Glicobiarsol’s arsenic-bismuth core .
  • Mechanism: Halofuginone acts as an angiogenesis inhibitor by blocking TGF-β signaling, unlike this compound’s direct antiprotozoal activity .
  • Efficacy: While this compound targets intestinal protozoa, Halofuginone is used in veterinary medicine for Cryptosporidium and Eimeria infections, with broader applications in cancer research due to its anti-fibrotic properties .

Pharmacokinetics :

Parameter This compound Halofuginone
Bioavailability Low (oral) Moderate (oral)
Half-life 6–8 hours 12–24 hours
Metabolism Hepatic (arsenic) Hepatic (CYP450)

Imidocarb (C₁₉H₂₀N₆O)

Structural Differences :

  • Imidocarb features two imidazoline rings linked to a carbanilide group, lacking heavy metals present in this compound .
  • Mechanism : It inhibits protozoan dihydrofolate reductase (DHFR), disrupting folate synthesis, whereas this compound targets thiol-dependent enzymes .

Functional Comparison :

Parameter This compound Imidocarb
Spectrum Entamoeba, Giardia Babesia, Theileria
Resistance Emerging in E. histolytica Rare in Babesia
Administration Oral (tablet/suspension) Subcutaneous injection

Research Findings :

  • A 2018 study noted this compound’s declining efficacy in regions with arsenic-resistant E. histolytica strains, while Imidocarb remains first-line for bovine babesiosis due to sustained susceptibility .
  • Imidocarb’s lack of heavy metals reduces cumulative toxicity risks compared to this compound .

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